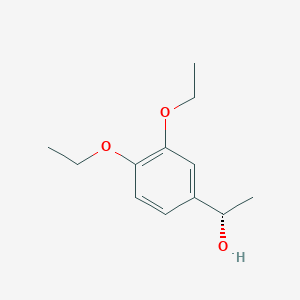

(1S)-1-(3,4-diethoxyphenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an ethan-1-ol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-(3,4-Diethoxyphenyl)ethan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone is reduced in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) atmosphere.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol can undergo oxidation to form (1S)-1-(3,4-Diethoxyphenyl)ethan-1-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane, (1S)-1-(3,4-Diethoxyphenyl)ethane, using strong reducing agents like LiAlH4.

Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: CrO3, PCC, and other oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: (1S)-1-(3,4-Diethoxyphenyl)ethan-1-one.

Reduction: (1S)-1-(3,4-Diethoxyphenyl)ethane.

Substitution: Various substituted phenyl ethan-1-ol derivatives.

Applications De Recherche Scientifique

Chemistry: (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with analgesic or anti-inflammatory effects.

Industry: In the industrial sector, (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol is used in the manufacture of specialty chemicals and as a solvent in various chemical processes.

Mécanisme D'action

The mechanism of action of (1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the hydroxyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

- (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-ol

- (1S)-1-(3,4-Diethoxyphenyl)propan-1-ol

- (1S)-1-(3,4-Diethoxyphenyl)butan-1-ol

Comparison: Compared to (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-ol, the diethoxy derivative has bulkier ethoxy groups, which may influence its steric interactions and solubility. The propan-1-ol and butan-1-ol derivatives have longer carbon chains, affecting their hydrophobicity and reactivity.

Conclusion

(1S)-1-(3,4-Diethoxyphenyl)ethan-1-ol is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological and medicinal research.

Activité Biologique

(1S)-1-(3,4-Diethoxyphenyl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

The molecular formula for this compound is C12H18O3. Its structure features two ethoxy groups attached to a phenyl ring, which may influence its biological properties.

Antioxidant Activity

Antioxidant activity is critical for preventing oxidative stress-related damage in cells. Research has shown that compounds with similar structures often exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay is a common method to evaluate antioxidant activity.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | TBD | TBD |

| Ascorbic Acid | 58.2 | |

| Other Related Compounds | Varies |

Note: TBD indicates that specific data for this compound is to be determined through experimental assays.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on different cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further investigation.

Case Study: MDA-MB-231 and U-87 Cell Lines

In a study examining various compounds' effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, it was found that derivatives of phenolic compounds showed varying degrees of cytotoxicity. The following findings are noteworthy:

- U-87 Cell Line : Higher sensitivity to compounds with phenolic structures.

- MDA-MB-231 Cell Line : Moderate sensitivity compared to U-87.

Table 2: Cytotoxicity Results

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| This compound | TBD | MDA-MB-231 | TBD |

| Cisplatin | 10 | U-87 | |

| Etoposide | 100 | MDA-MB-231 |

Note: IC50 values for this compound require further experimentation.

The mechanisms through which this compound exerts its biological effects may include:

- Induction of Apoptosis : Similar compounds have been shown to activate caspases involved in the apoptotic pathway.

- Cell Cycle Arrest : Evidence suggests that some derivatives can cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation.

Propriétés

Formule moléculaire |

C12H18O3 |

|---|---|

Poids moléculaire |

210.27 g/mol |

Nom IUPAC |

(1S)-1-(3,4-diethoxyphenyl)ethanol |

InChI |

InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3/t9-/m0/s1 |

Clé InChI |

UJBOGVMFJDOUDP-VIFPVBQESA-N |

SMILES isomérique |

CCOC1=C(C=C(C=C1)[C@H](C)O)OCC |

SMILES canonique |

CCOC1=C(C=C(C=C1)C(C)O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.